molecular formula C16H11NO4 B11842925 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid CAS No. 656234-40-1

3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid

Cat. No.: B11842925
CAS No.: 656234-40-1
M. Wt: 281.26 g/mol
InChI Key: MOKJFVOIBFEAGG-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a hydroxy group, a benzoic acid moiety, and an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid typically involves the condensation of an aromatic amine with a suitable carboxylic acid derivative. One common method is the reaction of 5-hydroxy-1-oxo-1,2-dihydroisoquinoline with benzoic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 5-oxo-1,2-dihydroisoquinoline derivatives.

    Reduction: Formation of 5-hydroxy-1,2-dihydroisoquinoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The isoquinoline ring system may also contribute to the compound’s ability to interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.

    3,4-Dihydroisoquinolin-2-ylsulfonylbenzoic acids: These compounds have a similar isoquinoline core but differ in the substituents attached to the aromatic ring.

Uniqueness

3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is unique due to its specific arrangement of functional groups and the presence of both a benzoic acid moiety and an isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

656234-40-1

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

3-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C16H11NO4/c18-13-6-2-5-11-14(13)12(8-17-15(11)19)9-3-1-4-10(7-9)16(20)21/h1-8,18H,(H,17,19)(H,20,21)

InChI Key

MOKJFVOIBFEAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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